C20 Sphingomyelin
Description
Sphingomyelin (SM) is a sphingophospholipid composed of a phosphocholine head group, a sphingosine backbone, and a fatty acid (FA) chain . The designation "C20" refers to the presence of a 20-carbon FA or sphingoid base. C20 sphingomyelin is distinguished by its acyl chain length, which influences its biophysical properties and biological roles. For instance:
- Structural Role: Sphingomyelin stabilizes lipid bilayers, particularly in combination with cholesterol. The longer C20 FA chain may enhance membrane rigidity and resistance to oxidative stress compared to shorter-chain SMs .
- Metabolic Pathways: C20 sphingolipids are synthesized via 3-ketosphinganine synthase using stearoyl-CoA (C18:0) to generate C20-sphinganine, which is subsequently hydroxylated or incorporated into complex lipids like gangliosides .
- Clinical Relevance: C20 SM species (e.g., SM C20:0, C20:2) are implicated in neurodegenerative diseases, cardiovascular conditions, and glaucoma progression .
Structure
2D Structure
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H87N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-43(47)44-41(40-51-52(48,49)50-39-38-45(3,4)5)42(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h34,36,41-42,46H,6-33,35,37-40H2,1-5H3,(H-,44,47,48,49)/b36-34+/t41-,42+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADLTHQNYQJHQV-SVLGDMRNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H87N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347266 | |
| Record name | C20 Sphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
121999-68-6 | |
| Record name | C20 Sphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SM(d18:1/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The biosynthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and Golgi apparatus. Key enzymes involved in this process include serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase .
Industrial Production Methods: : Industrial production of sphingomyelin involves extraction from biological sources, such as animal tissues, followed by purification processes. The accurate extraction of sphingomyelin from biological samples is crucial for its analysis and quantification .
Chemical Reactions Analysis
Key Enzymatic Steps:
-
Serine Palmitoyltransferase (SPT) : Catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the rate-limiting step in sphingolipid biosynthesis .
-
3-Ketodihydrosphingosine Reductase (KDHR) : Reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine) .
-
Ceramide Synthase 2 (CerS2) : Acylates sphinganine with eicosanoyl-CoA (C20:0) to form dihydroceramide. CerS2 preferentially utilizes very-long-chain acyl-CoAs (C20–C26) .
-
Dihydroceramide Desaturase : Introduces a double bond into dihydroceramide to form ceramide (d18:1/20:0) .
-
Sphingomyelin Synthase (SMS) : Transfers a phosphocholine group from phosphatidylcholine to ceramide, generating C20 sphingomyelin and diacylglycerol .
Hydrolysis Pathways:
-
Sphingomyelinases (SMases) : Hydrolyze the phosphodiester bond of this compound, yielding ceramide (d18:1/20:0) and phosphocholine .
Downstream Metabolites:
-
Ceramide (d18:1/20:0) is further metabolized by ceramidases to sphingosine, which is phosphorylated to sphingosine-1-phosphate (S1P) by sphingosine kinase .
Clinical Correlations:
-
Metabolic Syndrome :
-
Neurodegeneration :
-
Cancer :
Table 2: this compound in Disease States
| Condition | C20 SM Level | Key Findings | References |
|---|---|---|---|
| Obesity | ↑ | Correlates with BMI, liver enzymes | |
| Multiple Sclerosis | ↓ | Reduced in active demyelinating lesions | |
| Glioblastoma | ↑ | SMS activation promotes tumor cell death |
Methodologies:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies molecular species using scheduled multiple reaction monitoring (MRM) .
-
Isotopic Labeling : Tracks sphingolipid flux in metabolic studies .
Representative Data:
Scientific Research Applications
Neurodegenerative Disease Research
C20 sphingomyelin plays a significant role in the study of neurodegenerative diseases, particularly Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS).
- Alzheimer's Disease : Recent multi-omic analyses have identified alterations in sphingolipid metabolism, including this compound, as potential biomarkers for AD. Specifically, longer-chain sphingomyelins like C20 have been correlated with cognitive decline and brain atrophy in AD patients. The ratio of different sphingomyelin species has been linked to cognitive assessment scores, indicating their potential as diagnostic tools .
- Amyotrophic Lateral Sclerosis : In ALS research, studies have shown that various SM species, including this compound, are upregulated in patient samples. This upregulation correlates with clinical progression markers, suggesting that sphingomyelins could serve as biomarkers for disease monitoring and progression .
Nutritional Applications
This compound is also recognized for its nutritional benefits and applications in food science:
- Dietary Supplementation : Dietary sphingomyelin has been linked to improved cholesterol homeostasis and lipid metabolism. It is considered beneficial for preventing chronic metabolic diseases such as obesity and diabetes. The incorporation of dietary sphingomyelin into food products, including dairy and infant formulas, is being explored for its health benefits .
- Functional Food Development : The unique properties of this compound make it a candidate for functional food additives aimed at enhancing health outcomes related to lipid metabolism and inflammatory responses .
Therapeutic Potential
The therapeutic implications of this compound extend into pharmacology:
- Drug Development : Research indicates that compounds modulating the sphingolipid pathway, including this compound derivatives, may offer new avenues for treating neurodegenerative diseases. Fingolimod (FTY720), a drug that influences sphingosine 1-phosphate (S1P) signaling pathways, has shown promise in animal models of AD by improving cognitive function .
- Biomarker Discovery : The identification of specific SM species as biomarkers could lead to targeted therapies that address the underlying metabolic dysregulation observed in conditions like AD and ALS .
Data Overview
The following table summarizes key findings related to this compound across various applications:
Case Study 1: Alzheimer's Disease
A study involving multi-omic analysis demonstrated that higher levels of this compound were associated with cognitive decline in AD patients. The research highlighted the importance of lipidomic profiling in understanding disease mechanisms and identifying therapeutic targets.
Case Study 2: Amyotrophic Lateral Sclerosis
In a cohort study on ALS patients, researchers found significant correlations between specific SM levels (including C20) and clinical progression markers. This suggests that monitoring these lipids could provide insights into disease dynamics.
Mechanism of Action
Mechanism: : Sphingomyelin exerts its effects through its role in cell membrane structure and signaling. It serves as a precursor for the synthesis of bioactive lipids, including ceramides and sphingosine-1-phosphate .
Molecular Targets and Pathways: : Sphingomyelin interacts with cholesterol and glycosphingolipids to form lipid rafts, which are involved in cell signaling, lipid and protein sorting, and membrane trafficking. The breakdown of sphingomyelin by sphingomyelinase generates ceramides, which play a role in apoptosis and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Sphingomyelin Species
Structural Differences
Sphingomyelin species vary in FA chain length and saturation, which dictate their physicochemical properties:
| Sphingomyelin Species | Fatty Acid Chain | Sphingoid Base | Key Structural Features |
|---|---|---|---|
| C16:0 SM | Palmitic acid (16:0) | C18-sphingosine | Common in plasma; lower membrane stability |
| C18:1 SM | Oleic acid (18:1) | C18-sphingosine | Higher fluidity; linked to cardiovascular risk |
| C20:0 SM | Arachidic acid (20:0) | C18-sphingosine | Enhanced bilayer stabilization; PD biomarker |
| C20:2 SM | Eicosadienoic acid (20:2) | C18-sphingosine | Biomarker for heart failure (HFpEF) |
| C22:3 SM | Docosatrienoic acid (22:3) | C18-sphingosine | Lowest concentration in aqueous humor; glaucoma link |
Notes:
Functional and Clinical Comparisons
Neurological Roles
- C20 Gangliosides vs. C20 SM : Neuronal gangliosides (e.g., GM1(d20:1/C18:0)) accumulate in the entorhinal-hippocampal region during aging, mirroring Alzheimer’s disease (AD) pathology . In contrast, C20 SM (e.g., SM C20:0) accumulates in the prefrontal cortex of Parkinson’s disease patients, correlating with sphingomyelin synthase 2 (SMS2) upregulation .
- Myelin Function : Sphingomyelin metabolites are critical for myelin sheath integrity. While C18 SM dominates in myelin, C20 SM may compensate during demyelination or neurodegeneration .
Cardiovascular and Metabolic Roles
- SM C20:2: Elevated in heart failure with preserved ejection fraction (HFpEF), with ROC analysis showing diagnostic utility (AUC > 0.8) when combined with NT-proBNP .
- SM C16:0 vs. C20 SM : C16:0 SM is more abundant in plasma but less stable in lipid bilayers. C20 SM’s rigidity may protect against lipoprotein oxidation .
Disease Biomarkers
Analytical and Metabolic Distinctions
- Detection Sensitivity : HPLC with fluorescence detection quantifies SM at 5 pmol sensitivity, distinguishing C20 SM from shorter-chain species .
- Enzymatic Regulation : Acid sphingomyelinase (ASM) deficiency elevates total ceramide but spares C20 and C22 ceramide, suggesting chain length-specific resistance to hydrolysis .
- Synthesis Pathways: C20-sphinganine is synthesized from stearoyl-CoA, unlike C18-sphinganine (from palmitoyl-CoA), leading to unique trafficking in neuronal vs. non-neuronal tissues .
Biological Activity
C20 sphingomyelin (SM), a specific type of sphingolipid, has garnered attention for its biological activities and implications in various health conditions. This article delves into the biological activity of this compound, highlighting its role in metabolic processes, neurological functions, and potential therapeutic applications.
Overview of this compound
This compound is characterized by a long-chain fatty acid (eicosanoic acid) linked to a sphingosine backbone. It is part of the sphingolipid family, which plays crucial roles in cellular structure and signaling. Sphingomyelins are primarily found in the plasma membranes of cells and are particularly abundant in the nervous system.
1. Metabolic Syndrome and Insulin Resistance
Recent studies have indicated that specific sphingomyelin species, including C20:0, are significantly associated with metabolic syndrome parameters. In a study examining serum levels of various sphingomyelins, higher levels of C20:0 were observed in obese individuals compared to controls. The correlation between C20:0 levels and insulin resistance was notably significant, suggesting that elevated this compound may serve as a biomarker for metabolic disorders .
| Sphingomyelin Species | Correlation with Obesity | Correlation with Insulin Resistance |
|---|---|---|
| C18:0 | Positive | Positive |
| C20:0 | Positive | Positive |
| C22:0 | Positive | Positive |
| C24:0 | Positive | Positive |
2. Neurological Implications
This compound has been implicated in neurodegenerative diseases such as Alzheimer's disease (AD). Multi-omic analyses have shown that alterations in the sphingolipid pathway, including changes in this compound levels, correlate with cognitive decline and brain atrophy . The presence of longer-chain sphingomyelins like C20 has been associated with increased amyloid-beta levels, which play a critical role in AD pathogenesis.
3. Cell Signaling and Neuroprotection
Sphingomyelins are involved in various signaling pathways, including those that regulate cell survival and apoptosis. Sphingosine-1-phosphate (S1P), a product of sphingomyelin metabolism, is known for its neuroprotective properties. Studies suggest that modulation of the SM pathway could provide therapeutic avenues for neurodegenerative conditions by enhancing S1P signaling .
Diabetes and Cognitive Function
In animal models, particularly diabetic rats, an upregulation of this compound levels was noted in the hippocampus. This increase was correlated with cognitive deficits observed in these models. The findings suggest that alterations in sphingolipid metabolism may contribute to both metabolic dysfunction and cognitive impairment .
Alzheimer's Disease Research
A comprehensive study involving post-mortem brain tissue from Alzheimer's patients revealed significant differences in the levels of various sphingomyelins, including C20. The research highlighted that higher levels of certain SM species were linked to increased amyloid plaque formation and neuroinflammation, reinforcing the idea that targeting the SM pathway could be beneficial in managing AD .
Q & A
Basic: What methodologies are recommended for extracting C20 sphingomyelin from biological samples?
To isolate this compound, the Folch extraction method is widely used due to its reproducibility in lipid recovery. This chloroform-methanol-based protocol (2:1 v/v) efficiently separates sphingomyelin from proteins and polar lipids . For enhanced specificity in complex matrices (e.g., plasma or brain tissue), coupling Folch extraction with solid-phase extraction (SPE) improves purity by targeting sphingolipid subclasses. Post-extraction, validation via thin-layer chromatography (TLC) with silica gel plates can confirm sphingomyelin separation from phospholipids like phosphatidylcholine .
Basic: How can researchers detect and quantify this compound in metabolomic studies?
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is the gold standard for sphingomyelin quantification. This compound is identified via its unique mass-to-charge ratio (m/z) and retention time. Normalization against internal standards (e.g., deuterated sphingomyelin) minimizes batch effects . For preliminary screening, TLC combined with densitometric analysis offers a cost-effective alternative, though it lacks the sensitivity of LC-MS for low-abundance samples .
Advanced: How does this compound contribute to sphingolipid metabolic pathways, and what experimental models validate its role?
This compound is synthesized via ceramide synthase 4 (CerS4) , which preferentially incorporates C20 fatty acyl chains into ceramide. In CerS4epi-/- knockout mouse models, LC-ESI-MS/MS analysis revealed a 40% reduction in this compound levels, confirming CerS4’s substrate specificity . Its hydrolysis by sphingomyelinase generates C20 ceramide, a pro-apoptotic mediator in astrocytes, as shown in PS1M146V transgenic mice . To map metabolic flux, isotopic tracing (e.g., ¹³C-palmitate) tracks this compound turnover in lipid rafts .
Advanced: What contradictory findings exist regarding this compound’s role in disease progression, and how can they be resolved?
This compound exhibits divergent roles depending on chain length and disease context:
- In Alzheimer’s disease (AD), This compound correlates with late-stage pathology (brain atrophy, cognitive decline), while shorter chains (e.g., C16:0) associate with early Aβ42 accumulation .
- In heart failure with preserved ejection fraction (HFpEF), elevated C20:2 sphingomyelin is a diagnostic biomarker, yet its mechanistic role in cardiac remodeling remains unclear .
To resolve contradictions, multi-omics integration (e.g., linking lipidomics with transcriptomics in cohort studies) and longitudinal sampling (e.g., tracking sphingomyelin dynamics in AD mouse models) are critical .
Advanced: How do molecular interactions between this compound and cholesterol influence membrane biology?
This compound stabilizes lipid raft microdomains via hydrogen bonding with cholesterol’s hydroxyl group. X-ray diffraction studies of sphingomyelin/cholesterol complexes (3:1 molar ratio) reveal a hexagonal phase structure, essential for membrane rigidity . Disruption of this interaction (e.g., via ostreolysin A binding) increases membrane permeability, as shown in in vitro vesicle assays . For in vivo validation, CRISPR-edited cell lines with CerS4 knockdown demonstrate reduced raft-dependent signaling (e.g., insulin receptor clustering) .
Advanced: What experimental designs are optimal for studying this compound’s role in systemic insulin resistance?
In peripartal dairy cows, longitudinal plasma profiling revealed C20:1 sphingomyelin levels inversely correlate with insulin sensitivity (r = -0.67, P < 0.001). To model this, dietary manipulation studies in rodents (e.g., high-fat diets) coupled with stable isotope tracing can dissect sphingomyelin synthesis rates . For mechanistic insights, sphingomyelin synthase (SMS) inhibitors (e.g., D609) or CerS4 overexpression vectors are used to modulate this compound pools in hepatocytes .
Advanced: How can researchers address variability in this compound measurements across lipidomic platforms?
Inter-laboratory variability arises from differences in extraction protocols (e.g., Folch vs. Bligh-Dyer) and ionization efficiency in MS. Harmonization strategies include:
- Using reference materials (e.g., NIST SRM 1950 plasma) for calibration.
- Adopting consensus lipid nomenclature (e.g., LIPID MAPS) to standardize chain-length annotations .
- Reporting normalized peak areas and CV% for QC samples in publications .
Methodological Best Practices
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
- Data Interpretation : Apply pathway enrichment analysis (e.g., MetaboAnalyst) to contextualize this compound in lipid networks .
- Reproducibility : Document MS parameters (e.g., collision energy, ionization mode) following guidelines in Reviews in Analytical Chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
